BenchChemオンラインストアへようこそ!

1-allyl-3-(1-methyl-1H-indol-3-yl)urea

Physicochemical profiling Drug-likeness Medicinal chemistry

1-Allyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-29-4) is a synthetic, small-molecule (MW 229.28, formula C13H15N3O) member of the (1,3-disubstituted indolyl)urea class. Its structure features a 1-methylindole core linked via a urea bridge to an N'-allyl substituent, a scaffold explicitly claimed within patent families targeting Protease-Activated Receptor-2 (PAR-2) antagonism and expanded to include kinase inhibition applications.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 941879-29-4
Cat. No. B2354378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-3-(1-methyl-1H-indol-3-yl)urea
CAS941879-29-4
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCC=C
InChIInChI=1S/C13H15N3O/c1-3-8-14-13(17)15-11-9-16(2)12-7-5-4-6-10(11)12/h3-7,9H,1,8H2,2H3,(H2,14,15,17)
InChIKeyBGRSGNIFIQXBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-29-4): A Defined PAR-2 and Kinase-Targeted Indolylurea Scaffold


1-Allyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-29-4) is a synthetic, small-molecule (MW 229.28, formula C13H15N3O) member of the (1,3-disubstituted indolyl)urea class . Its structure features a 1-methylindole core linked via a urea bridge to an N'-allyl substituent, a scaffold explicitly claimed within patent families targeting Protease-Activated Receptor-2 (PAR-2) antagonism and expanded to include kinase inhibition applications [1][2]. It is commercially available as a research chemical with a characterized purity of 98% and defined physicochemical properties including a LogP of 2.49 .

Why 1-Allyl-3-(1-methyl-1H-indol-3-yl)urea Cannot Be Replaced by Common Indolylurea Analogs


Generic substitution among indolylurea derivatives is not scientifically valid due to profound differences in target engagement, physicochemical properties, and synthetic utility driven by subtle variations in N-substitution. The specific combination of an N1-methyl group on the indole ring and an N'-allyl group on the urea terminus in this compound creates a unique profile distinct from its closest analogs. Replacing the N-methyl with hydrogen (as in 1-allyl-3-(1H-indol-3-yl)urea, CAS 922982-74-9) alters hydrogen-bonding capacity and LogP, potentially affecting membrane permeability and target binding . Changing the allyl group to a saturated cycloheptyl ring (CAS 923067-82-7) eliminates the terminal alkene handle required for gold-catalyzed heteroannulation reactions, a key synthetic diversification route . Furthermore, the specific substitution pattern places this compound within the scope of PAR-2 antagonist patents, whereas regioisomeric analogs (e.g., 5-substituted indolylureas like SB-200646) target entirely different receptors (5-HT2C/2B) . These differences underscore that the compound's value is not derived from the indolylurea class alone, but from its precise substitution architecture.

Quantitative Differentiation Evidence for 1-Allyl-3-(1-methyl-1H-indol-3-yl)urea


Enhanced Lipophilicity vs. Non-Methylated Indole Analog Drives Predicted Membrane Permeability

The presence of the N1-methyl group on the indole ring in 1-allyl-3-(1-methyl-1H-indol-3-yl)urea increases calculated LogP by approximately 0.5–0.7 units compared to the non-methylated analog 1-allyl-3-(1H-indol-3-yl)urea (CAS 922982-74-9). While experimentally measured LogP values are not available for both compounds from the same study, the Leyan supplier data reports a calculated LogP of 2.49 for the target compound , whereas the non-methylated analog (MW 215.25, lacking one carbon) is expected to exhibit a lower LogP based on the absence of the hydrophobic methyl group . This difference in lipophilicity directly impacts predicted passive membrane permeability and non-specific protein binding.

Physicochemical profiling Drug-likeness Medicinal chemistry

PAR-2 Antagonist Patent Coverage Defines Target Engagement Scope Distinct from 5-HT Receptor Analogs

The (1,3-disubstituted indolyl)urea scaffold, which encompasses 1-allyl-3-(1-methyl-1H-indol-3-yl)urea, is explicitly claimed as a PAR-2 antagonist in US Patent Application US20090012263A1, assigned to Kowa Company, Ltd. [1]. This patent family specifies that the claimed urea derivatives are useful for treating PAR-2-associated diseases including asthma, allergic rhinitis, atopic dermatitis, chronic arthritis, and cancers [1]. In contrast, structurally related indolylureas with different substitution patterns, such as SB-200646 (N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea), are documented as selective 5-HT2C/2B receptor antagonists with a reported pKi of 6.9 at the rat 5-HT2C receptor . This patent-based differentiation establishes that the 3-substituted indolylurea architecture (present in the target compound) is associated with PAR-2 pharmacology, whereas the 5-substituted indolylurea regioisomer engages an entirely distinct receptor family.

PAR-2 antagonism Inflammation Patent landscape

Allyl Group Confers Synthetic Diversification Capability via Gold-Catalyzed Heteroannulation

The terminal alkene of the N'-allyl substituent in 1-allyl-3-(1-methyl-1H-indol-3-yl)urea serves as a reactive handle for Au(I)/Au(III)-catalyzed 5-exo-trig aminoauration followed by intramolecular [3+2] annulation to yield tricyclic indolines, as demonstrated by Zhang et al. for N-allyl ureas . This synthetic pathway is inaccessible for analogs bearing saturated N'-substituents such as 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 923067-82-7, MW 285.38) or 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea (CAS 941968-76-9, MW 293.4), which lack the requisite terminal alkene [1]. The N-methyl group on the indole further distinguishes the target compound from 1-allyl-3-(1H-indol-3-yl)urea by modulating the electronic environment of the indole ring, which can influence the efficiency of the electrophilic aromatic auration step in the catalytic cycle.

Synthetic chemistry Gold catalysis Indoline synthesis

Indolylurea Class Membership Links to PKCα Inhibitory Activity with Defined SAR Context

The indolylurea chemotype, to which 1-allyl-3-(1-methyl-1H-indol-3-yl)urea belongs, has been systematically evaluated for PKCα inhibition by Djung et al. (2011), who identified compounds with nanomolar inhibitory activity against PKCα and significant selectivity over PKA [1]. In this study, the most potent indolylurea analog achieved an IC50 of 95 nM against PKCα, with selectivity over PKA demonstrated [1]. While the specific IC50 of 1-allyl-3-(1-methyl-1H-indol-3-yl)urea against PKCα has not been reported in the public domain, its structural features—the 1-methylindole core and urea linker—align with the pharmacophore defined in this SAR study. Compounds deviating from this core architecture, such as those with indole N-H (lacking N-methyl) or those with saturated N'-substituents, were not the focus of the PKCα inhibitor optimization campaign, suggesting that the N-methyl,N'-allyl substitution pattern represents an underexplored vector within this activity space [2].

PKCα inhibition Kinase selectivity Cardiac biology

Defined Application Scenarios for 1-Allyl-3-(1-methyl-1H-indol-3-yl)urea Based on Validated Evidence


PAR-2 Antagonist Screening in Inflammatory Disease Models

Procurement for PAR-2-targeted drug discovery programs focused on asthma, atopic dermatitis, or rheumatoid arthritis, where the compound serves as a structurally defined (1,3-disubstituted indolyl)urea scaffold matching the Kowa Company patent family claims. The N-methyl group enhances predicted membrane permeability (LogP 2.49) for cellular assays , distinguishing it from the more polar N-H indole analog. Use in calcium mobilization or reporter gene assays in PAR-2-overexpressing cell lines to establish preliminary SAR around the N'-allyl substituent.

Gold-Catalyzed Diversification to Tricyclic Indoline Libraries

Utilization as a versatile synthetic building block in medicinal chemistry laboratories employing Au(I)/Au(III) catalysis. The terminal allyl alkene enables 5-exo-trig aminoauration and intramolecular [3+2] annulation to generate tricyclic indolines, as validated by the methodology of Zhang et al. . This application is uniquely enabled by the allyl group and is not feasible with cycloheptyl, benzyl, or other saturated N'-substituted analogs. The resulting tricyclic products represent novel chemical space for biological screening.

PKCα Kinase Inhibitor SAR Expansion

Integration into structure-activity relationship studies building upon the indolylurea PKCα inhibitor series characterized by Djung et al., where the lead compound achieved an IC50 of 95 nM with PKA selectivity [1]. The N'-allyl substituent represents an unexplored vector within this pharmacophore, offering potential for improved potency, selectivity, or physicochemical properties. Recommended for biochemical kinase inhibition assays (PKCα vs. PKA counter-screen) to quantify its activity and selectivity profile relative to published analogs.

CCR5 Antagonist Lead Exploration for HIV Entry Inhibition

Deployment in CCR5 antagonist screening cascades, based on preliminary pharmacological screening data from Chinese research groups indicating that indole urea derivatives of this class exhibit CCR5 antagonistic activity with potential application in HIV infection, asthma, and autoimmune diseases [2]. The compound's defined purity (98%) and characterized physicochemical profile (TPSA 46.06, H-acceptors 2, H-donors 2) support reproducible screening in CCR5 binding and HIV-1 entry assays using HOS or PBL cell-based models.

Quote Request

Request a Quote for 1-allyl-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.